

The Ampakine CX1739: A Technical Guide to its Discovery and Development

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Compound of Interest

Compound Name: CX1739

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Abstract

CX1739 is a novel, orally bioavailable, low-impact ampakine developed for its potential therapeutic effects in a range of neurological and respiratory disorders. As a positive allosteric modulator of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, **CX1739** enhances excitatory synaptic transmission mediated by glutamate. This in-depth technical guide provides a comprehensive overview of the discovery and development of **CX1739**, including its chemical properties, mechanism of action, and a detailed summary of key preclinical and clinical findings. The document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of ampakines.

Introduction: The Ampakine Landscape

Ampakines are a class of compounds that positively modulate AMPA receptors, the primary mediators of fast excitatory synaptic transmission in the central nervous system (CNS).[1][2] By binding to an allosteric site on the AMPA receptor, ampakines potentiate the effects of the endogenous ligand, glutamate.[1] This modulation can lead to enhanced synaptic plasticity, improved cognitive function, and increased respiratory drive.

The development of ampakines has been historically challenged by a narrow therapeutic window, with early compounds associated with neurotoxicity and seizures at higher doses.[2][3]

This led to the classification of ampakines into "high-impact" and "low-impact" categories. High-impact ampakines produce a strong potentiation of AMPA receptor currents but can also lead to excitotoxicity. In contrast, low-impact ampakines, such as **CX1739**, exhibit a more modest potentiation, resulting in a significantly better safety profile.^{[1][2]}

CX1739, chemically known as N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzo[c]^{[1][2]}^[4]oxadiazole-5-carboxamide, was developed by RespireRx Pharmaceuticals (formerly Cortex Pharmaceuticals).^{[3][5]} It has been investigated for a variety of indications, including Attention Deficit Hyperactivity Disorder (ADHD), opioid-induced respiratory depression, sleep apnea, and recovery from spinal cord injury.^{[1][6][7]}

Chemical Properties and Synthesis

While the specific, step-by-step synthesis protocol for **CX1739** is proprietary to RespireRx Pharmaceuticals, its chemical structure provides insights into its general synthetic route. The molecule consists of a benzoxadiazole core linked to a tetrahydropyran moiety via an amide bond. The synthesis would likely involve the formation of the benzoxadiazole ring system followed by an amidation reaction with N-methyl-tetrahydro-2H-pyran-4-amine.

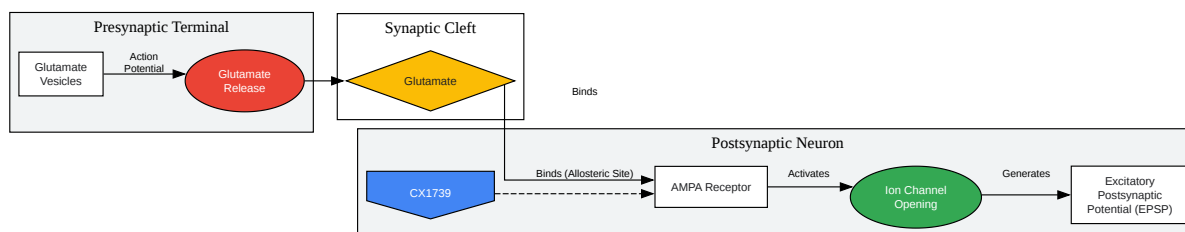
Table 1: Physicochemical Properties of **CX1739**

Property	Value
IUPAC Name	N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzo[c] ^{[1][2][4]} oxadiazole-5-carboxamide
Molecular Formula	C13H15N3O3
Molecular Weight	261.28 g/mol
CAS Number	1086377-48-1

Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors

CX1739 exerts its effects by binding to an allosteric site on the AMPA receptor, enhancing the receptor's response to glutamate.^[1] This positive allosteric modulation leads to an increase in

the amplitude and duration of excitatory postsynaptic currents. The "low-impact" nature of **CX1739** is attributed to its modest effect on receptor desensitization, which is a key factor in preventing the over-excitation that can lead to neurotoxicity.[8]



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Mechanism of action of **CX1739** at the glutamatergic synapse.

Preclinical Development

A robust preclinical program has been conducted to evaluate the efficacy and safety of **CX1739** in various animal models.

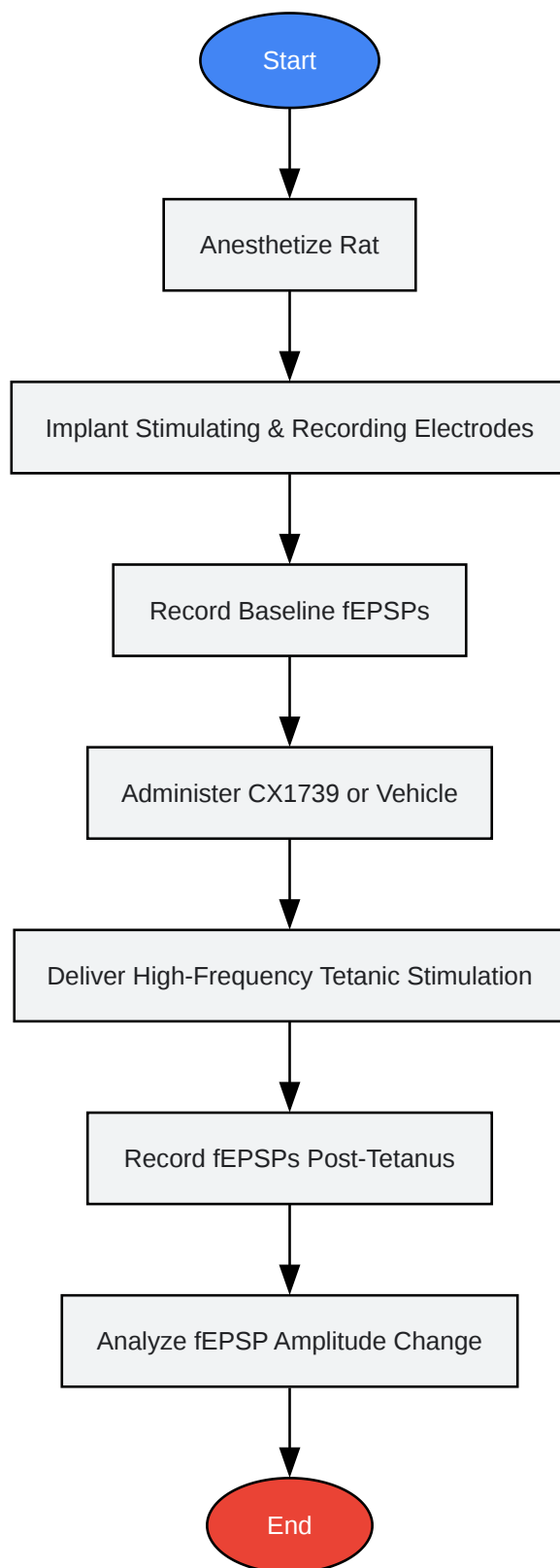
In Vivo Electrophysiology: Long-Term Potentiation (LTP)

LTP is a cellular mechanism underlying learning and memory. Studies in rats have shown that **CX1739** dose-dependently enhances LTP in the hippocampus.[3]

Experimental Protocol: In Vivo Long-Term Potentiation (LTP)

- Animals: Male Long-Evans rats.
- Anesthesia: Urethane.

- **Electrode Placement:** A stimulating electrode is placed in the perforant path, and a recording electrode is placed in the dentate gyrus of the hippocampus.
- **Stimulation Protocol:** A baseline of excitatory postsynaptic potentials (EPSPs) is established. Following administration of **CX1739** or vehicle, a high-frequency tetanus is delivered to induce LTP.
- **Data Analysis:** The amplitude of the fEPSP is measured and compared to baseline to quantify the degree of potentiation.



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Workflow for in vivo Long-Term Potentiation (LTP) experiments.

Cognitive Enhancement

CX1739 has demonstrated pro-cognitive effects in several rodent models of learning and memory.

Table 2: Summary of Preclinical Cognitive Efficacy Studies

Experiment	Animal Model	Key Findings
Novel Object Recognition (NOR)	Rat	Dose-dependently increased time spent with a novel object, indicating improved recognition memory.[3]
Win-Shift Radial Arm Maze	Rat	Reduced the number of errors, suggesting enhanced spatial working memory.[3]
Five-Choice Serial Reaction Time Task (5-CSRTT)	Rat	Improved accuracy and reduced premature responses, indicating enhanced attention and impulse control.[3]

Experimental Protocols:

- **Novel Object Recognition (NOR) Test:** This task assesses an animal's ability to recognize a novel object in a familiar environment. The protocol involves a familiarization phase where the animal is exposed to two identical objects, followed by a test phase where one object is replaced with a novel one. The time spent exploring each object is recorded.
- **Win-Shift Radial Arm Maze:** This maze is used to assess spatial working memory. The animal must learn to visit each arm of the maze only once to receive a food reward. Errors are recorded when an animal re-enters an already visited arm.
- **Five-Choice Serial Reaction Time Task (5-CSRTT):** This task measures visual attention and impulsivity. An animal is trained to respond to a brief light stimulus presented in one of five apertures to receive a reward.

Respiratory Stimulation

A key therapeutic target for **CX1739** is respiratory depression, particularly that induced by opioids.

Experimental Protocol: In Vivo Plethysmography for Opioid-Induced Respiratory Depression

- Animals: Rats.
- Procedure: Animals are placed in a whole-body plethysmography chamber to measure respiratory parameters (e.g., respiratory rate, tidal volume). Respiratory depression is induced by the administration of an opioid agonist (e.g., alfentanil). **CX1739** is then administered to assess its ability to reverse the respiratory depression.
- Data Analysis: Changes in respiratory rate and minute ventilation are quantified.

Table 3: Preclinical Efficacy in Opioid-Induced Respiratory Depression

Opioid Agonist	Animal Model	CX1739 Dose	Effect
Alfentanil	Rat	20 mg/kg	Rapidly and dose-dependently reversed respiratory depression.[1]
Fentanyl	Rat	Not specified	Predecessor ampakine CX717 showed antagonism of fentanyl-induced respiratory depression.[9]

Safety and Tolerability

Preclinical safety studies have demonstrated a favorable safety profile for **CX1739**. In rats, no adverse events were observed at doses up to 2000 mg/kg, while efficacious doses in cognitive and respiratory assays ranged from 0.03 to 18 mg/kg, indicating a wide therapeutic window.[1] [3] Importantly, **CX1739** did not induce seizures in animals at efficacious doses.[2]

Clinical Development

CX1739 has progressed through Phase I and into Phase II clinical trials for several indications.

Phase I: Safety, Tolerability, and Pharmacokinetics

Phase I studies in healthy volunteers established the safety and pharmacokinetic profile of **CX1739**.

Table 4: Summary of Phase I Clinical Trial Results

Study Design	Population	Dosing Regimen	Key Findings
Single Ascending Dose	Healthy Male Volunteers	100 - 1200 mg	Well-tolerated up to 900 mg. Most common adverse events were headache and nausea.[8]
Multiple Ascending Dose	Healthy Male Volunteers	300 - 600 mg BID for 7-10 days	Well-tolerated up to 450 mg BID.[8]

Table 5: Pharmacokinetic Parameters of **CX1739** in Humans

Parameter	Value
Tmax (Time to maximum concentration)	1-5 hours[8]
t1/2 (Half-life)	6-9 hours[8]
Cmax and AUC	Dose-proportional[8]

Phase II: Proof-of-Concept Studies

Phase II trials have explored the efficacy of **CX1739** in specific patient populations.

Table 6: Summary of Phase II Clinical Trial Findings

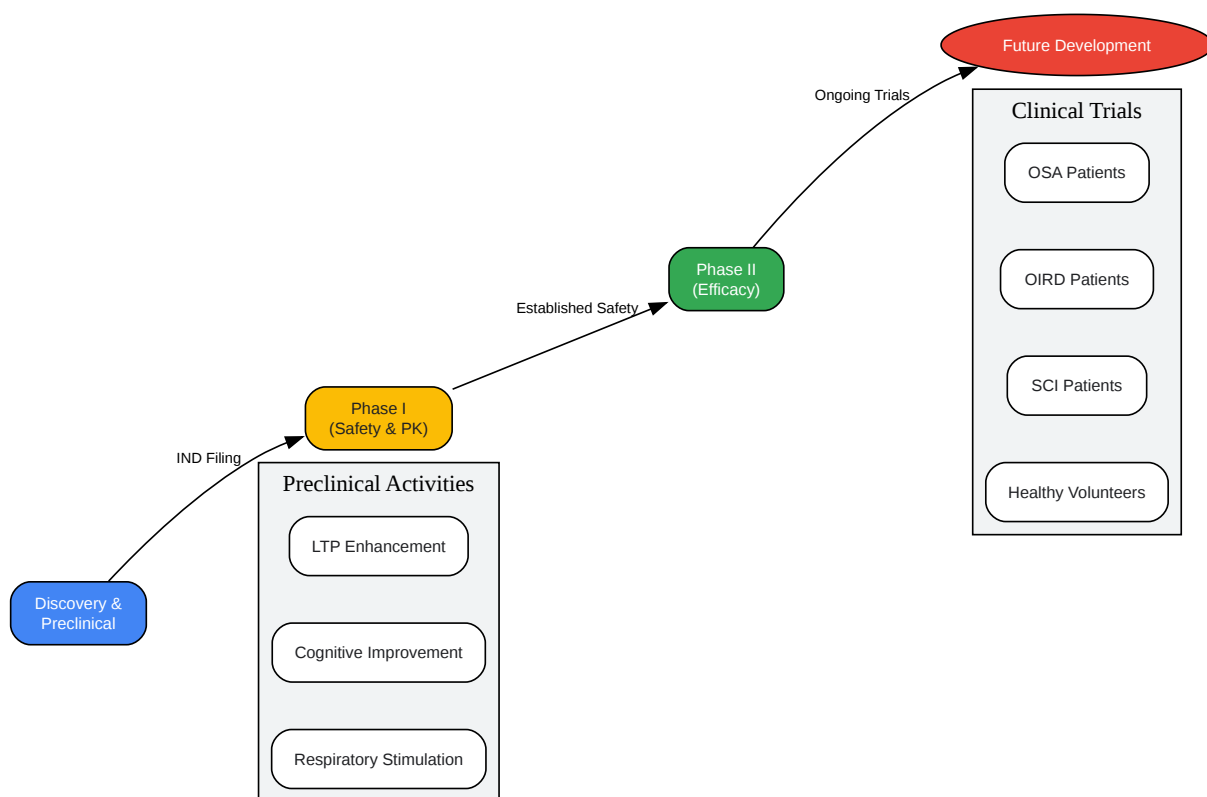
Indication	Study Design	Key Findings
Obstructive Sleep Apnea (OSA)	Double-blind, placebo-controlled, single-dose	A single oral dose of CX1739 improved selected oxygen saturation parameters.[4] It did not significantly reduce the mean apnea/hypopnea index (AHI), but a responder analysis showed a >40% reduction in AHI in 20% of treated subjects versus none in the placebo group.[4]
Opioid-Induced Respiratory Depression	Double-blind, placebo-controlled, dose-ascending	A Phase 2a trial was initiated to evaluate the ability of CX1739 to prevent respiratory depression produced by remifentanyl without altering its analgesic properties.[9][10]
Spinal Cord Injury (SCI)	Phase 2a single ascending dose followed by Phase 2b double-blind, placebo-controlled	A trial funded by the Department of Defense is set to evaluate the safety and efficacy of CX1739 for enhancing bladder function and motor activity in patients with SCI.[11]

Future Directions

The development of **CX1739** is ongoing, with a focus on its potential to treat respiratory complications associated with opioid use and spinal cord injury.[11] Its favorable safety profile as a low-impact ampakine positions it as a promising candidate for further clinical investigation in these and other neurological conditions where enhancement of glutamatergic neurotransmission may be beneficial.

Conclusion

CX1739 represents a significant advancement in the field of ampakine development. Its well-characterized mechanism of action as a low-impact positive allosteric modulator of AMPA receptors, combined with a strong preclinical and early clinical dataset, underscores its therapeutic potential. The comprehensive data presented in this technical guide highlight the promising future of **CX1739** as a novel treatment for a range of CNS and respiratory disorders.



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Logical flow of the **CX1739** development program.

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